molecular formula C13H10ClNO B1456597 2-Chloro-5-methyl-6-phenylnicotinaldehyde CAS No. 876345-31-2

2-Chloro-5-methyl-6-phenylnicotinaldehyde

Cat. No. B1456597
M. Wt: 231.68 g/mol
InChI Key: UYPSBTYRVUBXES-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-6-phenylnicotinaldehyde is a chemical compound with the CAS Number: 876345-31-2 . It has a molecular weight of 231.68 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methyl-6-phenylnicotinaldehyde is 1S/C13H10ClNO/c1-9-7-11(8-16)13(14)15-12(9)10-5-3-2-4-6-10/h2-8H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Chloro-5-methyl-6-phenylnicotinaldehyde is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Imines : 2-Chloro-5-methylpyridine-3-carbaldehyde, a related compound, has been used to synthesize a series of new imines (Schiff bases) in excellent yields. This process demonstrates its role as a versatile intermediate in organic chemistry, particularly in the synthesis of biologically active molecules and pesticidal compounds (Gangadasu, Raju, & Jayathirtha Rao, 2002).

  • Application in Photochemical Studies : 2-Chloro-5-methylpyridine-3-olefin derivatives synthesized from 2-chloro-5-methylnicotinaldehyde have been studied for their photochemical E (trans)-->Z (cis) isomerization. This highlights its potential in studying photochemical reactions, which is a significant area in chemical research (Gangadasu et al., 2009).

Biological and Medicinal Research

  • Antibacterial Activity : Compounds synthesized from derivatives of 2-chloro-5-methyl-6-phenylnicotinaldehyde have been evaluated for their antibacterial activity. Such studies are crucial in the search for new antibacterial agents and contribute to the broader field of medicinal chemistry (Halve, Dubey, Kankoriya, & Tiwari, 2009).

  • Anti-Cancer Potential : Research involving derivatives of 2-chloro-5-methyl-6-phenylnicotinaldehyde has also extended into exploring potential anti-cancer agents. This underscores the compound's relevance in the development of new therapeutic agents (Bhat et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-methyl-6-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-7-11(8-16)13(14)15-12(9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPSBTYRVUBXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C2=CC=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30826331
Record name 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30826331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-6-phenylnicotinaldehyde

CAS RN

876345-31-2
Record name 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30826331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Gangadasu, P Narender, SB Kumar, M Ravinder… - Tetrahedron, 2006 - Elsevier
Eleven enamides were prepared by adopting different procedures. The various enamides prepared were subjected to Vilsmeier reaction using (i) POCl 3 /DMF; (ii) diphosgene/DMF; (iii…
Number of citations: 75 www.sciencedirect.com
RC Hodgkinson, J Schulz, MC Willis - Tetrahedron, 2009 - Elsevier
… Prepared using (bromomethyl)triphenylphosphonium bromide (567 mg, 0.01 mol) and 2-chloro-5-methyl-6-phenylnicotinaldehyde 17 (250 mg, 0.01 mol). The product was purified by …
Number of citations: 28 www.sciencedirect.com

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